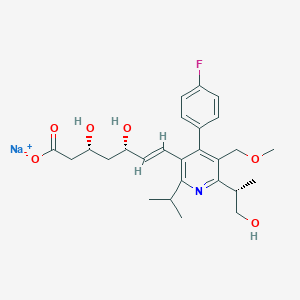
Hydroxy Cerivastatin Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxy Cerivastatin Sodium Salt, also known as Cerivastatin, is a synthetic lipid-lowering drug used to treat high cholesterol. It is a member of the statin family of drugs, which are known for their ability to inhibit the production of cholesterol in the liver. Cerivastatin is a prodrug, meaning that it is converted to its active form after ingestion. Its molecular formula is C23H34ClN3O5S2Na and its molecular weight is 553.14 g/mol.
科学的研究の応用
Cardiac Health and Hypertrophy Prevention
- Cardiac Hypertrophy and Heart Failure Prevention: Studies have shown that Hydroxy Cerivastatin Sodium Salt can prevent the development of cardiac hypertrophy and heart failure. In a study involving rats, cerivastatin improved cardiac function and reduced the occurrence of heart failure and cardiac hypertrophy (Hasegawa et al., 2003).
Cholesterol Management
- Cholesterol Level Reduction: Research has indicated that cerivastatin sodium is effective in reducing plasma cholesterol concentrations, by increasing hepatic LDL receptor expression. This was observed in studies involving dogs and Hep G2 cells (Yasunobu et al., 1997).
Cancer Therapy
- Inhibition of Cancer Cell Proliferation and Invasiveness: Cerivastatin has been shown to inhibit the signaling pathways involved in the invasiveness and metastatic properties of highly invasive breast cancer cell lines. It induced inhibition of both cell proliferation and invasion (Denoyelle et al., 2001).
- Enhancing Chemo-therapeutic Effectiveness: It has been found that cerivastatin enhances the cytotoxicity of 5-fluorouracil on chemosensitive and resistant colorectal cancer cell lines, potentially offering a means to improve cancer treatment efficacy (Wang, Collie-Duguid & Cassidy, 2002).
Atherosclerosis and Angiogenesis
- Atherosclerosis Management: Cerivastatin has shown efficacy in reducing the progression of atherosclerosis and altering the lesional composition in plaques, as demonstrated in studies involving WHHL rabbits (Shiomi & Ito, 1999).
- Inhibition of Endothelial Cell Proliferation: The drug has been found to inhibit endothelial cell proliferation induced by angiogenic factors, both in vitro and in vivo models. This suggests its potential in regulating angiogenesis related to plaque progression and destabilization (Vincent et al., 2002).
生化学分析
Biochemical Properties
Hydroxy Cerivastatin Sodium Salt interacts with the enzyme HMG-CoA reductase, which is responsible for converting HMG-CoA to mevalonate, a precursor of sterols such as cholesterol . By inhibiting this enzyme, this compound decreases cholesterol in hepatic cells, leading to upregulation of LDL-receptors and an increase in hepatic uptake of LDL-cholesterol from the circulation .
Cellular Effects
This compound has been shown to inhibit the cell cycle and induce apoptosis in various cell types . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the signaling pathways involved in the invasiveness and metastatic properties of highly invasive breast cancer cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to HMG-CoA reductase, inhibiting the enzyme’s activity . This leads to a decrease in the production of mevalonate, a precursor of cholesterol, thus reducing cholesterol levels in the cell .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been found that the drug’s effects on cholesterol levels and cell function are consistent over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with dosage . For instance, in WHHL rabbits, a low-density lipoprotein receptor-deficient animal model, cerivastatin was administered at a dose of 0.6 mg kg(-1) day(-1) for 32 weeks, leading to a decrease in plasma cholesterol levels and suppression of atherosclerosis .
Metabolic Pathways
This compound is involved in the mevalonate pathway, where it inhibits the enzyme HMG-CoA reductase . This leads to a decrease in the production of mevalonate, a precursor of cholesterol, thus reducing cholesterol levels in the cell .
Transport and Distribution
This compound is highly bound to plasma proteins (>99%) . The volume of distribution at steady state of about 0.3 L/kg indicates that the drug penetrates only moderately into tissue; conversely, preclinical studies have shown a high affinity for liver tissue, the target site of action .
Subcellular Localization
The subcellular localization of this compound is primarily at the site of its target enzyme, HMG-CoA reductase . This enzyme is located in the endoplasmic reticulum of cells, where it plays a crucial role in the mevalonate pathway that leads to the production of cholesterol .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Hydroxy Cerivastatin Sodium Salt involves the conversion of Cerivastatin to Hydroxy Cerivastatin, followed by the formation of the sodium salt.", "Starting Materials": [ "Cerivastatin", "Hydrogen peroxide", "Sodium hydroxide", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Cerivastatin is reacted with hydrogen peroxide in the presence of a catalyst to yield Hydroxy Cerivastatin.", "The Hydroxy Cerivastatin is then reduced with sodium borohydride to form Hydroxy Cerivastatin Sodium Salt.", "The Hydroxy Cerivastatin Sodium Salt is purified using a mixture of methanol and water." ] } | |
CAS番号 |
189060-31-9 |
分子式 |
C26H34FNNaO6 |
分子量 |
498.5 g/mol |
IUPAC名 |
sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-6-[(2S)-1-hydroxypropan-2-yl]-5-(methoxymethyl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C26H34FNO6.Na/c1-15(2)25-21(10-9-19(30)11-20(31)12-23(32)33)24(17-5-7-18(27)8-6-17)22(14-34-4)26(28-25)16(3)13-29;/h5-10,15-16,19-20,29-31H,11-14H2,1-4H3,(H,32,33);/b10-9+;/t16-,19-,20-;/m1./s1 |
InChIキー |
TUYBKPRGKCUDGR-ZZDRRHRHSA-N |
異性体SMILES |
C[C@H](CO)C1=NC(=C(C(=C1COC)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O)C(C)C.[Na] |
SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)CO)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |
正規SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)CO)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O.[Na] |
同義語 |
(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-[(1S)-2-hydroxy-1-methylethyl]-5-(methoxymethyl)-2-(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt; M-23 Metabolite; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



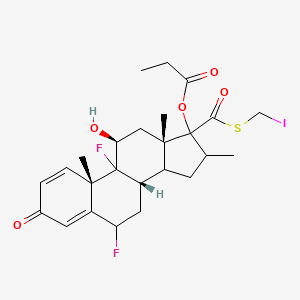
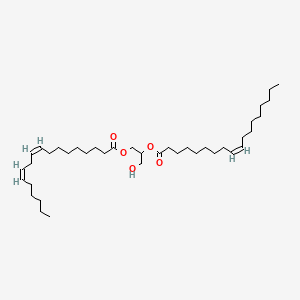
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3](/img/structure/B1140038.png)
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid, Methyl Ester](/img/structure/B1140039.png)
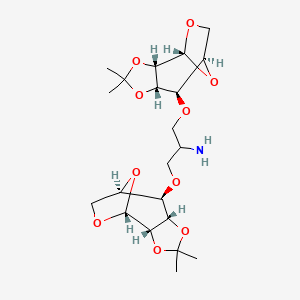
![(3R,4S,5S,6S)-1-Aza-5-carboxyl-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]octan-2-one](/img/structure/B1140041.png)
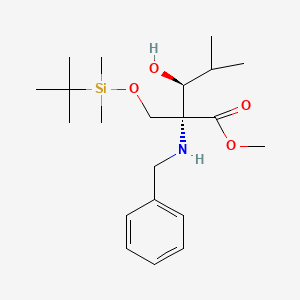
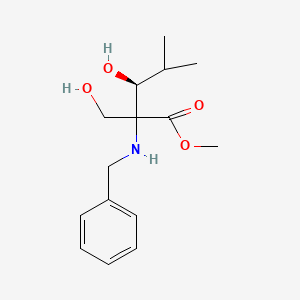
![5-[(3Ar,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide](/img/structure/B1140046.png)
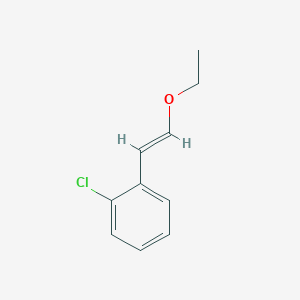

![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1140051.png)
![1,3-Benzenedisulfonic acid, 4-[[2-(4-iodophenyl)diazenyl][2-(4-nitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:1)](/img/structure/B1140052.png)
